Home > Products > Screening Compounds P130803 > 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea
1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea -

1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea

Catalog Number: EVT-4030117
CAS Number:
Molecular Formula: C13H12FN3O
Molecular Weight: 245.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(6-methyl-2-pyridinyl)acetoacetamide

    Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates

    • Compound Description: These compounds, synthesized via a Biginelli reaction using bismuth(III) triflate as a catalyst, have shown promising antioxidant activity []. Notably, compounds 4i, 4j, 4h, and 4f exhibit potent radical scavenging properties. Molecular docking studies suggest their antioxidant activity stems from strong interactions with the aspartic acid (ASP197) residue of 2HCK, a haematopoietic cell kinase, potentially inhibiting reactive oxygen species.
    Overview

    1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea is a chemical compound that belongs to the class of urea derivatives, which are characterized by the presence of the functional group -NH2CO-. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The fluorophenyl and pyridine moieties contribute to its unique properties and reactivity.

    Source

    The compound has been synthesized through various methods, as documented in scientific literature. Its synthesis and characterization have been explored in several studies, highlighting its significance in drug design and development .

    Classification

    1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea can be classified under:

    • Chemical Class: Urea derivatives
    • Functional Groups: Aryl, pyridine, and urea functionalities
    • IUPAC Name: 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea
    Synthesis Analysis

    Methods

    The synthesis of 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea can be achieved through various methods, including:

    1. Direct Reaction: The compound is typically synthesized by reacting 4-fluoroaniline with isocyanates derived from 6-methylpyridin-2-amine. This reaction can occur under mild conditions, often utilizing solvents such as ethanol or dioxane.
    2. Catalyst-Free Methods: Recent studies have reported catalyst-free synthesis approaches, which enhance scalability and reduce environmental impact. For example, potassium cyanate can be used in the presence of an acid to facilitate the reaction without additional catalysts .

    Technical Details

    The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity. The yield of the desired compound can vary based on reaction conditions, typically ranging from 70% to 90% .

    Molecular Structure Analysis

    Structure

    The molecular structure of 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea features:

    • A fluorinated phenyl ring at one end
    • A urea linkage (-NH-C(=O)-NH-) connecting to a pyridine ring substituted with a methyl group
    Chemical Reactions Analysis

    Reactions

    1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea can participate in various chemical reactions typical for urea derivatives, including:

    • Nucleophilic Substitution: The urea nitrogen can undergo nucleophilic attack by stronger nucleophiles.
    • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of amines and carbon dioxide.

    Technical Details

    The stability of the compound under different pH conditions has been studied, revealing that it remains stable in neutral environments but may decompose under extreme acidic or basic conditions .

    Mechanism of Action

    Process

    The mechanism of action for compounds like 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea primarily involves interactions with biological targets such as enzymes or receptors.

    1. Enzyme Inhibition: The compound has shown potential as an inhibitor for specific kinases, which are critical in various signaling pathways involved in cancer progression.
    2. Binding Affinity: Molecular docking studies indicate that this compound binds effectively to target proteins, suggesting its role in modulating biological activity .

    Data

    Quantitative structure–activity relationship (QSAR) analysis has provided insights into how structural modifications influence biological activity, guiding further optimization for therapeutic applications .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically a white to off-white solid.
    • Melting Point: The melting point ranges around 150–160 °C.

    Chemical Properties

    • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
    • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.

    Relevant analytical techniques such as infrared spectroscopy (IR), NMR, and mass spectrometry (MS) are employed to characterize these properties accurately .

    Applications

    Scientific Uses

    1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea has potential applications in:

    • Medicinal Chemistry: As a lead compound for developing new anticancer agents.
    • Biochemical Research: In studies aimed at understanding kinase inhibition mechanisms.

    The ongoing research into this compound highlights its versatility and importance in drug discovery processes .

    Introduction to 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea Research Significance

    Structural Hybridization Strategy in Medicinal Chemistry

    The compound exemplifies molecular hybridization—the rational fusion of bioactive fragments into single chemical entities with enhanced properties. Its design merges the kinase-binding diaryl urea motif (validated in sorafenib) with proton pump inhibitor-inspired methylpyridyl components. This approach leverages:

    • Synergistic Fragment Integration: The 4-fluorophenyl group originates from kinase inhibitor scaffolds (e.g., 4-fluorophenyl urea derivatives in VEGFR-2 inhibitors), while the 6-methylpyridin-2-yl moiety derives from privileged heterocycles in intracellular targeting drugs [5] [8]. Computational fragment docking reveals the pyridinyl nitrogen positions ideally for hinge region hydrogen bonding (e.g., with CDK-2's Glu81/Cys82 residues), and the fluorophenyl engages hydrophobic pockets via π-stacking [9] [10].

    • Bioisosteric Optimization: The methyl group at pyridine C-6 functions as a metabolic blocker, reducing susceptibility to CYP450 oxidation while maintaining planarity for ATP-site penetration. Fluorine serves as a bioisostere for hydrogen, enhancing membrane permeability (cLogP ≈ 2.8) and introducing mild electron-withdrawal to polarize the urea for stronger H-bond donation [2] [8]. Molecular dynamics simulations indicate the methyl group’s steric bulk prevents non-productive binding conformations, increasing target residence time by 30% versus unmethylated analogs [9].

    Table 3: Hybridization Strategies in Diaryl Urea Design

    Hybridized FragmentsTarget ApplicationsBinding Affinity Enhancement
    Pyridin-2-yl + 4-fluorophenyl ureaKinase inhibition (CDK/VEGFR)Kd: 0.22 µM (CDK-2) vs. 1.7 µM (non-hybrid)
    Thiouracil + aminopyridine (MPO inhibitor)MyeloperoxidaseIC50: 40 nM (irreversible inhibition)
    Quinazoline + biaryl ureaVEGFR-2IC50: 2.4–8.7 nM

    Urea Derivatives as Privileged Scaffolds in Targeted Therapeutics

    The urea functional group (–NH–CO–NH–) provides a versatile, conformationally constrained platform for molecular recognition in kinase inhibition:

    • Hydrogen Bonding Proficiency: Quantum mechanical analyses confirm urea forms 3–5 strong H-bonds (2.6–3.1 Å) with kinase hinge regions. The carbonyl oxygen acts as a key acceptor (e.g., from CDK-2’s Leu83 backbone NH), while the two NH groups donate to catalytic residues (e.g., Asp86 in VEGFR-2) [9] [10]. This triple H-bond template differentiates urea from amide or carbamate isosteres, yielding 5–20-fold affinity improvements in BRAF/VEGFR-2 inhibitors [10].

    • Conformational Adaptability: Despite rotational barriers (~15 kcal/mol for C–N bonds), urea derivatives adopt bioactive conformations with minimal entropy penalty. X-ray crystallography of analog 7u (1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea bound to BRAF shows the urea linker spans 7.2 Å—optimally bridging hinge and DFG pocket residues [5]. Molecular dynamics confirm urea’s dynamic “flip” between two H-bonding modes accommodates kinase conformational changes during inhibition.

    Table 4: Kinase Targets of Urea-Based Therapeutics

    KinaseUrea Inhibitor ExampleBinding InteractionsBiological Outcome
    CDK-2Compound 19a (pyrrolizine urea)Urea H-bonds Glu81/Leu83Pyridine N anchors to hingeG1 cell cycle arrest (MCF-7: IC50 = 0.16 µM)
    VEGFR-2Sorafenib redesign analogsUrea links quinazoline to DFG pocket4-Fluorophenyl occupies front pocketAntiangiogenic (HUVEC IC50: 1–10 nM)
    MPOAminopyridine 2 (irreversible)Urea radical crosslinks to heme porphyrinROS suppression in atherosclerosis models

    Role of Fluorophenyl and Methylpyridyl Pharmacophores in Bioactivity

    Precise pharmacophore engineering underpins the compound’s target engagement:

    • 4-Fluorophenyl Contributions:
    • Electronic Effects: Fluorine’s σ-para induction polarizes the phenyl ring (Hammett σₚ = +0.06), increasing urea NH acidity (pKa shift ~0.3 units) to strengthen H-bonds with kinase catalytic lysines (e.g., Lys33 in CDK-2) [9] [10].
    • Hydrophobic Complementarity: The ring occupies regulatory hydrophobic pockets (e.g., BRAF’s Leu505/Val471 cleft), with fluorine’s small size (van der Waals radius: 1.47 Å) preventing steric clashes. Fluorine scan analyses show 4-F > 4-Cl > 4-H in cellular antiproliferative activity (A549 IC50: 2.39 μM vs. 5.81 μM for 4-Cl analog) [5] [10].
    • Metabolic Stability: Fluorine blocks para-hydroxylation—a primary deactivation pathway for phenyl ureas—extending half-life in microsomal assays (t₁/₂ > 40 min vs. <15 min for des-fluoro analog) [8].

    • 6-Methylpyridin-2-yl Contributions:

    • Directed H-Bonding: The pyridinyl nitrogen serves as an indispensable H-bond acceptor, with methylation at C-6 increasing electron density at N (calculated NPA charge: −0.312 vs. −0.289 in unmethylated pyridine), enhancing interactions with conserved kinase hinge residues (e.g., CDK-2 Glu81) [5] [9].
    • Steric Optimization: The C-6 methyl group induces ~5° axial rotation, positioning the ring coplanar with ATP’s adenine-binding region. This reorientation improves hydrophobic contact surface by 18% versus 6-H analogs and impedes oxidation by hepatic CYP3A4 [8] [9].
    • Solubility-Permeability Balance: Pyridine’s moderate basicity (predicted pKa 3.5) enhances water solubility at gastric pH, while the methyl group elevates logD₇.₄ to ~1.8, facilitating membrane crossing. PAMPA assays confirm >65% permeability at pH 7.4 [9].

    Table 5: Pharmacophore Substituent Effects on Bioactivity

    ModificationCDK-2 IC50 (nM)VEGFR-2 IC50 (nM)Cellular IC50 (A549, μM)
    4-Fluorophenyl (reference)25.5318.72.39
    4-Chlorophenyl41.2029.33.90
    4-Methoxyphenyl>200102.5>10
    6-H-pyridin-2-yl (no methyl)115.3045.67.21
    Pyrimidin-2-yl (ring change)>500>100>20

    Properties

    Product Name

    1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea

    IUPAC Name

    1-(4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea

    Molecular Formula

    C13H12FN3O

    Molecular Weight

    245.25 g/mol

    InChI

    InChI=1S/C13H12FN3O/c1-9-3-2-4-12(15-9)17-13(18)16-11-7-5-10(14)6-8-11/h2-8H,1H3,(H2,15,16,17,18)

    InChI Key

    HKSKNTROGMGELW-UHFFFAOYSA-N

    SMILES

    CC1=NC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F

    Solubility

    1.6 [ug/mL]

    Canonical SMILES

    CC1=NC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F

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